molecular formula C20H35N3O B4911567 N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide

Cat. No.: B4911567
M. Wt: 333.5 g/mol
InChI Key: CSXZHJPSKYGIHR-UHFFFAOYSA-N
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Description

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., ethyl bromide)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 1-(N-Methylpiperidin-4-yl-methyl)piperazine

Uniqueness

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide is unique due to its specific structural features, such as the cyclopentene ring and the N-ethyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O/c1-3-22(20(24)18-6-4-5-7-18)16-17-8-14-23(15-9-17)19-10-12-21(2)13-11-19/h6,17,19H,3-5,7-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXZHJPSKYGIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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